methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate
CAS No.:
Cat. No.: VC16082533
Molecular Formula: C26H23N5O4S
Molecular Weight: 501.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H23N5O4S |
|---|---|
| Molecular Weight | 501.6 g/mol |
| IUPAC Name | methyl 4-[(E)-[[2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate |
| Standard InChI | InChI=1S/C26H23N5O4S/c1-34-22-14-12-19(13-15-22)24-29-30-26(31(24)21-6-4-3-5-7-21)36-17-23(32)28-27-16-18-8-10-20(11-9-18)25(33)35-2/h3-16H,17H2,1-2H3,(H,28,32)/b27-16+ |
| Standard InChI Key | KJYRAECXTFURKE-JVWAILMASA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)OC |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C(=O)OC |
Introduction
Methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate is a complex organic compound belonging to the class of hydrazones and triazoles. It is characterized by its molecular formula and a molecular weight of 431.51 g/mol. This compound is notable for its diverse biological activities and applications in medicinal chemistry.
Synthesis Methods
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. While specific synthesis protocols are not detailed in the available literature, general methods for similar compounds involve condensation reactions between hydrazine derivatives and carbonyl compounds.
Applications and Biological Activities
Methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate is likely to have applications in medicinal chemistry due to its structural features. Compounds within the hydrazone and triazole classes often exhibit antimicrobial, antiviral, and anticancer activities, although specific data for this compound is not readily available.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume